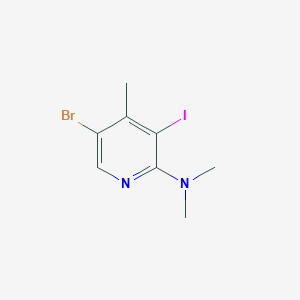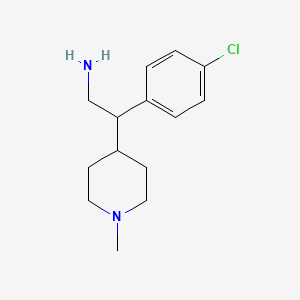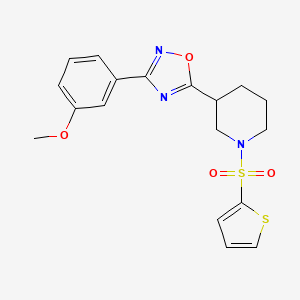
2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a naphthyridin core, which is a type of nitrogen-containing heterocyclic compound . The molecule also contains a phenylacetamide moiety and a benzoyl group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The naphthyridin core is a bicyclic structure containing two nitrogen atoms. Attached to this core are a phenylacetamide group and a benzoyl group . The presence of these functional groups likely imparts specific chemical properties to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the carbonyl groups in the benzoyl and acetamide moieties could potentially undergo nucleophilic addition reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .
Scientific Research Applications
Biological Activities of Naphthyridine Derivatives
The structural core of the compound shares similarity with 1,8-naphthyridine derivatives, which have been extensively studied for their diverse biological activities. These compounds demonstrate a broad spectrum of pharmacological properties including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and activities against neurological disorders such as Alzheimer's disease and depression (Madaan et al., 2015). The wide range of biological activities makes naphthyridine derivatives valuable scaffolds in therapeutic and medicinal research.
Potential Applications in Therapeutic Research
Given the compound's structural relationship to naphthyridines, it's plausible that 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide could exhibit similar biological properties. These could include applications in developing treatments for infectious diseases, cancer, chronic inflammation, pain management, and neurological disorders. The specificity of biological activity would likely depend on the exact molecular interactions facilitated by the compound's unique structure, necessitating targeted research to uncover its specific applications.
Chemical Modification and Drug Design
The adaptability of naphthyridine derivatives in chemical modifications makes them attractive candidates for drug design and development. Research into similar compounds has highlighted the importance of structural modifications in enhancing biological activity and specificity, reducing toxicity, and improving pharmacokinetic properties (Gurjar & Pal, 2018). Therefore, this compound could serve as a key intermediate or lead compound in the synthesis of new drugs with optimized therapeutic profiles.
properties
IUPAC Name |
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-16-8-11-18(12-9-16)23(30)21-14-28(15-22(29)27-19-6-4-3-5-7-19)25-20(24(21)31)13-10-17(2)26-25/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQBMGHAMDPUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630419.png)
![5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2630421.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2630425.png)

![N-cyclohexyl-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2630427.png)


![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)
![2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630435.png)

